InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13)
. The canonical SMILES representation is CC1CC(=O)C(C1CN+[O-])CC(=O)O
. 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is an organic compound with the molecular formula CHN O and a molecular weight of 215.21 g/mol. It is classified as an acetic acid derivative and has been identified as a potential building block in organic synthesis due to its unique structural characteristics. The compound is notable for its applications in both chemical research and potential therapeutic areas.
The synthesis of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid can involve several methods, typically starting from simpler precursors. One common approach is through the reaction of a cyclopentyl derivative with nitromethylation reagents, followed by acetic acid derivatization. Specific parameters for synthesis may include:
The molecular structure of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid features a cyclopentane ring substituted with a methyl group and a nitromethyl group, along with a carboxylic acid functional group. The structural formula can be represented as follows:
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid participates in several significant chemical reactions:
These reactions highlight the versatility of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid as a precursor for further chemical transformations.
The mechanism of action for 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid, particularly in biological contexts, involves its interaction with cellular pathways that may lead to antimicrobial or anti-inflammatory effects. While detailed mechanisms are still under investigation, preliminary studies suggest:
Further research is needed to elucidate these mechanisms fully.
The physical and chemical properties of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 215.21 g/mol |
Density | 1.256 g/cm³ |
Boiling Point | 433.1 °C (predicted) |
pKa | 4.36 (predicted) |
Solubility | Soluble in polar solvents |
These properties indicate that the compound is relatively stable under standard conditions but may require specific handling precautions due to its reactivity.
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has several significant applications across various fields:
The systematic naming of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid follows IUPAC conventions prioritizing functional group hierarchy and stereochemical descriptors. The parent structure is identified as a cyclopentane ring with the highest-priority functional group being the ketone at position 5 (denoted as 5-oxo). The acetic acid moiety (-CH₂COOH) attaches at position 1 but is named as a prefix "acetic acid" modified by "2-", while the nitromethyl group (-CH₂NO₂) is specified at position 2 and a methyl group (-CH₃) at position 3. Crucially, the compound exhibits specific stereochemistry, with established configurations at chiral centers designated as (1S,2R,3S) in enantiopure forms [1] [2]. This absolute configuration determines the molecule's three-dimensional shape and its subsequent interactions in chemical and biological environments.
The molecular formula C₉H₁₃NO₅ (molar mass = 215.20 g/mol) reflects the presence of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. Key structural identifiers include:
O=C(O)C[C@H]1[C@H](C[N+]([O-])=O)[C@@H](C)CC1=O
[2]Table 1: Nomenclature and Structural Identifiers of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic Acid
Identifier Type | Value | Source/Reference |
---|---|---|
Systematic IUPAC Name | (1S,2R,3S)-3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | PubChem [1] |
CAS Registry Number | 123000-45-3 | BLD Pharm [2] |
Molecular Formula | C₉H₁₃NO₅ | PubChem, BLD Pharm [1] [2] |
Molar Mass | 215.20 g/mol | BLD Pharm [2] |
MDL Number | MFCD06798122 | BLD Pharm [2] |
The cyclopentane ring adopts non-planar conformations, with the relative spatial orientations of substituents critically influencing reactivity. The carboxylic acid group provides a site for amide formation or salt generation, while the ketone offers opportunities for nucleophilic addition or reduction. The electron-withdrawing nitro group (-CH₂NO₂) adjacent to the stereogenic center at position 2 enhances acidity at adjacent protons, facilitating deprotonation and enolate formation for carbon-carbon bond constructions—a feature exploited in its role as a chiral synthon. The specific stereochemical arrangement (1S,2R,3S) is essential for asymmetric induction in downstream reactions, enabling diastereoselective transformations when incorporated into synthetic pathways [1].
The emergence of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid as a synthetic intermediate aligns with pivotal advancements in stereoselective methodology during the late 20th century. While specific publications directly detailing its initial synthesis are not captured in the available literature, its structural class—functionalized nitrocyclopentanes—gained prominence alongside developments in asymmetric Michael additions, ring-closing metatheses, and intramolecular nitronate cyclizations. Early synthetic approaches to similar nitro-functionalized carbocycles appeared in foundational works like Noland and Rush's 1963 study on nitroindole syntheses, which demonstrated methodologies for constructing nitro-substituted cyclic frameworks that later informed routes to related cyclopentane systems [4].
Table 2: Historical Evolution of Key Synthetic Methodologies Relevant to Nitro-Substituted Cyclopentanes
Time Period | Synthetic Advance | Impact on Chiral Cyclopentane Synthesis |
---|---|---|
Early 1960s | Nitroindole synthesis via Vilsmeier-Haack and other electrophilic substitutions | Established protocols for introducing nitro groups onto carbocyclic systems [4] |
1980s–1990s | Asymmetric Michael additions using chiral auxiliaries | Enabled enantioselective introduction of nitromethyl groups to α,β-unsaturated carbonyls en route to cyclopentanes |
Late 1990s | Transition metal-catalyzed asymmetric allylic alkylations | Facilitated construction of chiral quaternary centers adjacent to nitro groups in cyclic systems |
2000s–Present | Organocatalytic intramolecular aldol/nitro-Mannich reactions | Provided atom-economical routes to functionalized nitrocyclopentanes with multi-stereocenters |
The strategic value of the nitro group in cyclopentane synthesis became increasingly apparent as chemists exploited it as a versatile precursor to amines, carbonyls, and carboxylic acids through reduction or hydrolysis. The presence of both carbonyl and nitro functionalities in 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid positioned it as a polyfunctional intermediate amenable to diverse transformations. Its synthesis typically involves stereoselective conjugate addition of nitromethane to cyclopentenone derivatives followed by side-chain functionalization, or through desymmetrization of prochiral cyclopentene intermediates. The requirement for precise stereochemical control at three contiguous chiral centers necessitated innovations in substrate-directed diastereoselective reactions and catalytic asymmetric methods, placing this compound within the broader historical narrative of complexity-oriented synthesis [1] [2].
The (1S,2R,3S)-configured 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid exemplifies the critical importance of stereochemically defined building blocks in medicinal chemistry. Its molecular framework serves as a conformationally constrained scaffold that mimics torsionally restricted peptide motifs, enabling the design of structurally novel bioactive molecules. The compound's three contiguous stereocenters provide a chiral "environment" that can direct asymmetric syntheses toward single diastereomers of complex targets, crucial for pharmaceutical efficacy and safety profiles. Particularly in xanthine oxidase inhibitor development, rigid cyclopentane scaffolds have proven valuable for precise spatial positioning of pharmacophoric elements within enzyme active sites .
The carboxylic acid functionality permits direct coupling with amines to form amide linkages—a fundamental transformation in drug design—while the ketone can undergo reductive amination to introduce basic nitrogen centers. The nitromethyl group serves as a masked amine (reducible to -CH₂NH₂) for potential hydrogen-bonding interactions or as a precursor to amidine functionalities. Fragment-based drug design (FBDD) strategies increasingly exploit such multifunctional chiral building blocks to generate structurally diverse libraries. For instance, linking the cyclopentane core from this compound with heterocyclic fragments (e.g., pyrimidinones or indoles) via amide bonds or single-atom tethers has generated potent enzyme inhibitors, as demonstrated in recent xanthine oxidase inhibitor campaigns achieving nanomolar potency .
Table 3: Strategic Applications of Chiral Cyclopentane Building Blocks in Medicinal Chemistry
Application Context | Synthetic Utility of Building Block | Resulting Pharmacological Activity |
---|---|---|
Xanthine Oxidase Inhibitors | Carboxylic acid coupled with 3-cyanoindole fragments via amide bond | Potent uric acid reduction (IC₅₀ = 0.16 μM for derived compounds) |
Prostaglandin Analogues | Cyclopentane core serving as prostaglandin skeleton precursor | Potential anti-inflammatory and vasoactive properties |
Nucleotide Mimetics | Stereochemical mimicry of ribose conformation | Antiviral or anticancer activities through polymerase inhibition |
Peptidomimetics | Conformationally restricted backbone for amino acid substitution | Enhanced metabolic stability and receptor selectivity |
The documented synthesis of indole-3-carbonitrile xanthine oxidase inhibitors illustrates this compound's conceptual utility: The 3-cyano indole pharmacophore—known to interact with Asn768 and Lys771 residues in xanthine oxidase—was linked to dihydropyrimidinone fragments using structurally rigid connectors derived from chiral synthons like the title compound . Though direct studies using this specific molecule are not detailed in the available literature, its structural analogs demonstrate how such chiral cyclopentanes facilitate optimal vector alignment between pharmacophoric elements. This design paradigm achieves enhanced potency (e.g., 52.3-fold increases over allopurinol in specific analogs) while potentially mitigating off-target effects through stereochemical precision—addressing critical limitations of historical xanthine oxidase inhibitors like febuxostat and allopurinol . The continued exploration of this chiral building block underscores its significance in generating structurally novel therapeutic candidates with improved specificity profiles.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7